3-(3,5-Dimethyl-1-pyrazolyl)-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-(3,5-dimethyl-1-pyrazolyl)-1,2-benzothiazole 1,1-dioxide is a member of benzothiazoles.
Scientific Research Applications
Coordination Properties and Complex Formation
- Coordination with Transition Metals: This compound exhibits unique coordination properties when interacting with transition metals. For instance, it can form complexes with rhodium (I), as demonstrated by García-Antón et al. (2004), where it acts as a ligand facilitating the formation of various rhodium complexes (García-Antón et al., 2004).
Synthesis and Structural Studies
- Formation of Cobalt (II) Complexes: Sobiesiak et al. (2010) showed that the compound can react with cobalt (II) salts, leading to the creation of complexes with diverse coordination spheres (Sobiesiak et al., 2010).
- Palladium and Platinum Complexes: León et al. (2007) explored the reaction of this compound with palladium (II) and platinum (II), resulting in the formation of mononuclear and dinuclear complexes, characterized using various spectroscopic techniques (León et al., 2007).
Chemical Sensing and Photophysical Properties
- Transition Metal Ion Recognition: Shi et al. (2007) found that derivatives of this compound have a strong affinity towards divalent transition metal ions, indicating potential use in chemical sensing applications (Shi et al., 2007).
- Chemosensor for Metal Ions: Asiri et al. (2019) synthesized a derivative that can act as a fluorescent chemosensor for the detection of Cu2+, Fe3+, and Fe2+ ions, highlighting its potential in photophysical applications (Asiri et al., 2019).
Ligand Synthesis and Coordination Chemistry
- Synthesis of Hybrid Pyrazole Ligands: Guerrero et al. (2008) synthesized new hybrid pyrazole ligands and studied their coordination with palladium, providing insights into their potential use in coordination chemistry (Guerrero et al., 2008).
Optical and Photocatalytic Activities
- CdS Nanocrystals for Photocatalysis: Mondal et al. (2015) used complexes derived from this compound as precursors for the synthesis of CdS nanocrystals, which showed promising optical and photocatalytic activities (Mondal et al., 2015).
properties
Molecular Formula |
C12H11N3O2S |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C12H11N3O2S/c1-8-7-9(2)15(13-8)12-10-5-3-4-6-11(10)18(16,17)14-12/h3-7H,1-2H3 |
InChI Key |
MHSYGIYISFNELB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NS(=O)(=O)C3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC(=NN1C2=NS(=O)(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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